molecular formula C20H19ClN6 B2909706 N6-(3-chlorophenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 896001-63-1

N6-(3-chlorophenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2909706
CAS No.: 896001-63-1
M. Wt: 378.86
InChI Key: SSQHSIUKTHNTBC-UHFFFAOYSA-N
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Description

N6-(3-Chlorophenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. The molecule features:

  • A 1-methyl group at position 1 of the pyrazole ring.
  • N4-(2,4-dimethylphenyl) and N6-(3-chlorophenyl) substituents, which introduce steric bulk and electron-withdrawing effects.
  • Two amine groups at positions 4 and 6, enabling hydrogen bonding and interactions with biological targets.

This compound belongs to a class of kinase inhibitors, where structural modifications at the N4 and N6 positions critically influence selectivity and potency . The 3-chlorophenyl group enhances hydrophobic interactions, while the 2,4-dimethylphenyl substituent may improve metabolic stability compared to methoxy or halogenated analogs .

Properties

IUPAC Name

6-N-(3-chlorophenyl)-4-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6/c1-12-7-8-17(13(2)9-12)24-18-16-11-22-27(3)19(16)26-20(25-18)23-15-6-4-5-14(21)10-15/h4-11H,1-3H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQHSIUKTHNTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N6-(3-chlorophenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases implicated in cancer and other diseases. This article reviews the biological activity of this compound based on recent findings from diverse research studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18ClN5
  • Molecular Weight : 345.81 g/mol

The biological activity of this compound primarily involves its role as an inhibitor of casein kinase 1 (CK1). Aberrant activation of CK1 has been linked to various cancers and central nervous system disorders. Inhibiting CK1 can disrupt signaling pathways that promote tumor growth and survival.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance:

  • Study Findings : A derivative with a similar structure was shown to inhibit CK1 with an IC50 value of 78 nM, indicating potent activity against cancer cell lines .
  • Cell Line Testing : In vitro studies using A549 (lung cancer) and HCT116 (colon cancer) cell lines revealed that compounds related to pyrazolo[3,4-d]pyrimidines can induce apoptosis and inhibit cell proliferation effectively .

Kinase Inhibition

The compound's structural similarity to ATP allows it to act as a competitive inhibitor for various kinases:

  • EGFR Inhibition : Some derivatives have been designed to target the epidermal growth factor receptor (EGFR), showing IC50 values as low as 0.016 µM for wild-type EGFR and 0.236 µM for mutant forms .
  • Mechanistic Insights : Flow cytometric analyses indicated that these compounds can induce cell cycle arrest in cancer cells by modulating kinase activity .

Data Table: Summary of Biological Activities

Activity TypeTarget KinaseIC50 ValueCell Line Tested
CK1 InhibitionCasein Kinase 178 nMVarious Cancer Lines
EGFR InhibitionEpidermal Growth Factor Receptor0.016 µM (WT)A549
0.236 µM (T790M)HCT116

Pharmacological Screening

The pharmacological screening of this compound has shown promise in various assays:

  • In Vitro Anti-Proliferative Activity : Compounds derived from pyrazolo[3,4-d]pyrimidine scaffolds have demonstrated significant anti-proliferative effects against multiple cancer cell lines .
  • Toxicity Assessment : Acute toxicity studies indicated a favorable safety profile for several derivatives when tested in vivo .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares substituents at the N4 and N6 positions of analogous pyrazolo[3,4-d]pyrimidine derivatives:

Compound Name N4 Substituent N6 Substituent Key Structural Features
Target Compound 2,4-Dimethylphenyl 3-Chlorophenyl Methyl at position 1; high steric hindrance
N6-(3-Chloro-4-methoxyphenyl)-N4-phenyl analog () Phenyl 3-Chloro-4-methoxyphenyl Methoxy group enhances polarity
N3-(4-Chlorophenyl)-N4-(3-chlorophenyl) analog () 3-Chlorophenyl 4-Chlorophenyl Dichloro substitution; planar structure
N4-(2-Methoxyphenyl)-N3-(4-phenoxyphenyl) analog () 2-Methoxyphenyl 4-Phenoxyphenyl Phenoxy group increases π-π stacking
N4-(3-Morpholinopropyl)-N6-(4-trifluoromethoxyphenyl) analog () 3-Morpholinopropyl 4-Trifluoromethoxyphenyl Morpholine enhances solubility
N4-(3-Chloro-4-methylphenyl)-N6-ethyl analog () 3-Chloro-4-methylphenyl Ethyl Ethyl group reduces steric bulk

Key Observations:

  • Electron-withdrawing groups (e.g., Cl, CF3O) at N6 improve binding affinity to ATP pockets in kinases .
  • Methoxy or methyl groups at N4 modulate solubility; dimethylphenyl (target compound) reduces polarity compared to methoxyphenyl analogs .
  • Steric hindrance from 2,4-dimethylphenyl (target) may limit off-target interactions compared to smaller substituents like ethyl () .

Physicochemical Properties

Property Target Compound N6-(3-Chloro-4-methoxyphenyl)-N4-phenyl () N4-(2-Methoxyphenyl)-N3-(4-phenoxyphenyl) ()
Molecular Weight ~408.9 g/mol ~422.9 g/mol ~440.5 g/mol
Melting Point Not reported Not reported 243–245°C
Polarity Moderate (logP ~3.2*) High (logP ~2.8*) Moderate (logP ~3.5*)
Solubility Low in water Moderate in DMSO Low in polar solvents

*Estimated using substituent contributions.
Insights:

  • Higher melting points in compounds (e.g., 243–245°C) suggest stronger crystal packing due to methoxy/phenoxy groups .

NMR Spectral Comparisons

Key NMR shifts for the target compound and analogs:

Proton/Carbon Target Compound (δ, ppm) Compound 1 (δ, ppm) Compound 1 (δ, ppm)
H-6 (pyrimidine) ~8.3 (predicted) 8.27 8.36
NH (amine) ~8.8–9.1 (predicted) 8.80–9.07 8.84–9.10
Aromatic H (substituent) 7.2–7.7 (predicted) 7.24–7.70 7.18–7.95
C-7a (pyrimidine) ~155 (predicted) 155.5 132.7

Analysis:

  • Downfield shifts in NH protons (8.8–9.1 ppm) indicate strong hydrogen bonding, consistent across analogs .
  • C-7a chemical shifts vary significantly (132.7–155.5 ppm), reflecting electronic effects of substituents on the pyrimidine core .

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